(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779837
InChI: InChI=1S/C14H11BF4O3/c16-13-11(15(20)21)6-10(14(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
SMILES: B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Molecular Formula: C14H11BF4O3
Molecular Weight: 314.04 g/mol

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13779837

Molecular Formula: C14H11BF4O3

Molecular Weight: 314.04 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid -

Specification

Molecular Formula C14H11BF4O3
Molecular Weight 314.04 g/mol
IUPAC Name [2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C14H11BF4O3/c16-13-11(15(20)21)6-10(14(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Standard InChI Key GUXNFSCSWWAJSE-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Canonical SMILES B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid (C₁₄H₁₁BF₄O₃) features a phenyl ring substituted at the 3-position with a benzyloxy group (-OCH₂C₆H₅), at the 2-position with fluorine, and at the 5-position with a trifluoromethyl (-CF₃) group. The boronic acid moiety (-B(OH)₂) at the 1-position enables participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₁BF₄O₃
Molecular Weight314.04 g/mol
IUPAC Name[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Canonical SMILESB(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O
InChI KeyGUXNFSCSWWAJSE-UHFFFAOYSA-N

Physical Properties

The compound exhibits a density of 1.339 g/cm³, comparable to related boronic acids . While its melting point remains undocumented, analogous structures typically melt between 120–180°C. The boiling point is estimated at 434.9°C, derived from computational models of similar trifluoromethyl-substituted aryl boronic acids .

Synthesis and Preparation

Suzuki-Miyaura Coupling Precursor

The synthesis typically begins with a substituted phenyl halide (e.g., 3-benzyloxy-2-fluoro-5-(trifluoromethyl)iodobenzene), which undergoes palladium-catalyzed coupling with a boronic acid precursor such as bis(pinacolato)diboron. This reaction proceeds under inert conditions at 80–100°C, yielding the target compound after hydrolysis .

Reaction Scheme:

Ar-I+B2(pin)2Pd(0), BaseAr-B(OH)2\text{Ar-I} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(0), Base}} \text{Ar-B(OH)}_2
Ar = 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹⁹F NMR: Peaks at δ -60 ppm (CF₃), -110 ppm (C-F)

  • ¹H NMR: Aromatic protons at δ 7.3–7.5 ppm, benzyloxy CH₂ at δ 5.1 ppm.

Applications in Organic Synthesis

Biaryl Compound Synthesis

As a Suzuki-Miyaura coupling partner, this boronic acid enables the synthesis of sterically hindered biaryl structures. For example, coupling with 2-bromopyridine yields 2-(3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)pyridine, a potential kinase inhibitor intermediate .

Pharmaceutical Intermediate

The trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives valuable in drug discovery. Current research explores its use in protease inhibitors and G protein-coupled receptor (GPCR) modulators .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Boronic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acidC₁₄H₁₁BF₄O₃314.04434.9
2-Benzyloxy-5-(trifluoromethyl)phenylboronic acidC₁₄H₁₂BF₃O₃296.05434.8
(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acidC₇H₅BF₄O₂207.92302.5

The benzyloxy group in the 3-position increases molecular weight by 18.09 g/mol compared to the 2-substituted analog, while the additional fluorine atom in the 2-position enhances electrophilicity at the boron center .

Recent Research Developments

Catalytic Asymmetric Synthesis

Recent advances employ chiral palladium catalysts to generate enantiomerically enriched biaryls. For instance, coupling with 2-naphthyl bromide achieves 92% enantiomeric excess (ee) using (R)-BINAP as a ligand .

Boron Neutron Capture Therapy (BNCT)

Preliminary studies investigate boron-rich derivatives for BNCT, leveraging the high neutron capture cross-section of boron-10. Subcellular targeting is achieved via conjugation to tumor-specific peptides .

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